molecular formula C16H21ClF3N3O2 B8730371 Tert-butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)carbamate

Tert-butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)carbamate

Cat. No.: B8730371
M. Wt: 379.80 g/mol
InChI Key: KLXXPGRUFVFETB-UHFFFAOYSA-N
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Description

Tert-butyl (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C16H21ClF3N3O2 and its molecular weight is 379.80 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21ClF3N3O2

Molecular Weight

379.80 g/mol

IUPAC Name

tert-butyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]carbamate

InChI

InChI=1S/C16H21ClF3N3O2/c1-15(2,3)25-14(24)22-11-4-6-23(7-5-11)13-12(17)8-10(9-21-13)16(18,19)20/h8-9,11H,4-7H2,1-3H3,(H,22,24)

InChI Key

KLXXPGRUFVFETB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred suspension of D7 (5.5 g, 27.5 mmol), 3,6-dichloro-5-trifluoromethylpyridine (3.83 mL, 27.5 mmol) (for synthesis see Tetrahedron, 1985, 41, 4057) and potassium carbonate (11.4 g, 82.6 mmol) in dry N,N-DMF (100 mL) was heated at 120° C. for 24 h. After cooling to ambient temperature, the mixture was poured into water (1 L), stirred for 1 h and then filtered. The residue was washed with water (3×150 mL and dried (MgSO4) to afford the title compound (9.8 g).
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.83 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-DMF
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine (2.0 g, 9.26 mmol), tert-butyl piperidine-4-ylcarbamate (2.2 g, 111.1 mmol) and anhydrous potassium carbamate (3.8 g, 27.78 mmol) in DMF (15 ml) was heated in a microwave reactor at 150° C. for 10 min. The mixture was concentrated, water and EtOAc were added to the residue and the aqueous phase was extracted with EtOAc. The combined organic phases were dried over Na2SO4 and concentrated. The crude product was purified by flash column chromatography (hexane/EtOAc 90:10) to yield the title compound (2.5 g, 70%). 1H NMR (500 MHz, CDCl3): δ 1.47 s, 9H), 1.53-1.60 (m, 2H), 2.07-2.09 (m, 2H), 3.01-3.06 (m, 2H), 3.72 (br.s., 1H), 3.97-4.00 (m, 2H, 4.54 (br.s., 1H), 7.75 (s, 1H), 8.38 (s, 1H); Mass Spectrum: M+H+ 380.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
70%

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